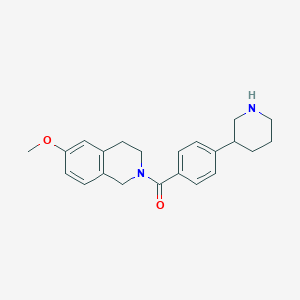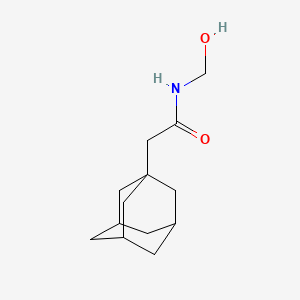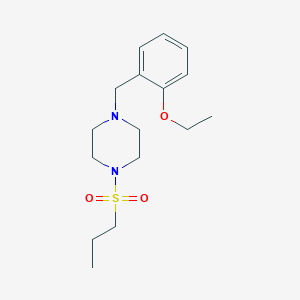
6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as MPBQ, is a small molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. This molecule belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.
作用机制
The mechanism of action of 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act through multiple pathways. 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One advantage of using 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is also relatively stable and can be easily synthesized in large quantities. One limitation of using 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
未来方向
There are several future directions for research on 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline and its effects on different cell types.
合成方法
The synthesis of 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 4-piperidin-3-ylbenzoic acid with 6-methoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a coupling agent such as N-ethyl-N-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation and results in the formation of 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline.
科学研究应用
6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4-piperidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-26-21-9-8-20-15-24(12-10-18(20)13-21)22(25)17-6-4-16(5-7-17)19-3-2-11-23-14-19/h4-9,13,19,23H,2-3,10-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHMAWQICFCXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3=CC=C(C=C3)C4CCCNC4)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-9-(4-fluoro-2-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690014.png)
![1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5690029.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5690031.png)
![9-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690038.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B5690039.png)

![1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine](/img/structure/B5690045.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690051.png)
![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)

![N~1~-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}glycinamide hydrochloride](/img/structure/B5690067.png)
![9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690077.png)